molecular formula C27H26O10 B12385972 Salicyloyltremuloidin

Salicyloyltremuloidin

Cat. No.: B12385972
M. Wt: 510.5 g/mol
InChI Key: JSOJADDRNFFUCP-YIHAFMAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C₂₇H₂₆O₁₀ and a molecular weight of 510.49 g/mol . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicyloyltremuloidin typically involves the extraction from natural sources, particularly the leaves of Salix chaenomeloides . The extraction process includes:

    Collection and Drying: Leaves are collected and dried to remove moisture.

    Solvent Extraction: The dried leaves are subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in synthetic biology and chemical engineering may pave the way for more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Salicyloyltremuloidin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Salicyloyltremuloidin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying glucoside reactions and properties.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications, including its role in modulating biological pathways.

    Industry: Utilized in the development of natural product-based formulations and products.

Mechanism of Action

The mechanism of action of Salicyloyltremuloidin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Modulating inflammatory pathways and reducing inflammation.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Salicyloyltremuloidin can be compared with other glucosides and phenolic compounds, such as:

    Salicin: Another glucoside found in willow bark with similar anti-inflammatory properties.

    Tremuloidin: A related compound with similar structural features.

    Phenolic Glucosides: A broader category of compounds with similar biological activities.

Uniqueness

This compound is unique due to its specific molecular structure and the combination of glucoside and phenolic functionalities

Properties

Molecular Formula

C27H26O10

Molecular Weight

510.5 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxybenzoate

InChI

InChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1

InChI Key

JSOJADDRNFFUCP-YIHAFMAISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.